6-(Propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid

CAS No.:

Cat. No.: VC17653018

Molecular Formula: C13H16O3

Molecular Weight: 220.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H16O3 |

|---|---|

| Molecular Weight | 220.26 g/mol |

| IUPAC Name | 6-propan-2-yl-3,4-dihydro-2H-chromene-4-carboxylic acid |

| Standard InChI | InChI=1S/C13H16O3/c1-8(2)9-3-4-12-11(7-9)10(13(14)15)5-6-16-12/h3-4,7-8,10H,5-6H2,1-2H3,(H,14,15) |

| Standard InChI Key | QCHUAOONHZSSHT-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)C1=CC2=C(C=C1)OCCC2C(=O)O |

Introduction

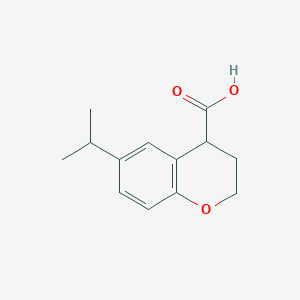

Chemical Structure and Nomenclature

The compound belongs to the 3,4-dihydro-2H-1-benzopyran (chromane) family, characterized by a partially saturated bicyclic system comprising a benzene ring fused to a dihydropyran ring. The IUPAC name, 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid, reflects the following features:

-

6-(Propan-2-yl): An isopropyl group (-CH(CH₃)₂) at the 6-position of the benzene ring.

-

4-Carboxylic acid: A -COOH group at the 4-position of the dihydropyran ring.

The structural formula is represented as:

with a molecular weight of 220.27 g/mol.

Synthesis and Reaction Pathways

While no direct synthesis of 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid has been reported, analogous methodologies from the patent literature provide a viable route . The general strategy involves two key steps:

Step 1: Alkylation of Phenol Derivatives

A substituted phenol (e.g., 6-isopropylphenol) reacts with γ-butyrolactone derivatives under basic conditions. For example:

Conditions:

-

Solvent: Polar aprotic solvents like DMF or DMSO.

-

Temperature: 0–25°C.

-

Base: Sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Step 2: Acid-Catalyzed Cyclization

The intermediate undergoes cyclization in the presence of an acid catalyst (e.g., ZnCl₂ or H₂SO₄) to form the benzopyran core:

Conditions:

-

Temperature: 70–110°C.

-

Catalyst load: 5–10 mol%.

Table 1: Hypothetical Synthesis Parameters Based on Analogous Methods

| Parameter | Value |

|---|---|

| Starting phenol | 6-Isopropylphenol |

| γ-Butyrolactone derivative | 4-Bromo-γ-butyrolactone |

| Yield (Step 1) | 50–60% |

| Yield (Step 2) | 70–75% |

| Total Yield | 35–45% |

Physicochemical Properties

Predicted properties for 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid are derived from structurally similar chromane derivatives :

Spectral Data

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 10.96 (s, 1H, -COOH),

-

δ 6.70–7.10 (m, 3H, aromatic H),

-

δ 4.74 (dd, J = 4.0, 8.0 Hz, 1H, pyran H),

-

δ 2.90–2.75 (m, 2H, -CH₂-),

-

δ 2.32–2.12 (m, 2H, -CH₂-),

-

δ 1.25 (d, J = 6.8 Hz, 6H, -CH(CH₃)₂).

-

-

Melting Point: Estimated 120–125°C (based on fluorinated analog ).

Solubility and Stability

-

Solubility: Moderate in polar solvents (e.g., ethanol, DMSO); poor in water.

-

Stability: Stable under inert atmospheres; susceptible to decarboxylation at elevated temperatures.

Comparative Analysis with Related Compounds

| Compound | R Group | Applications |

|---|---|---|

| 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid | -F | Nebivolol intermediate |

| 6-Methyl-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid | -CH₃ | COX-2 inhibitor research |

| 6-(Propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid | -CH(CH₃)₂ | Hypothetical CNS drug lead |

Challenges and Future Directions

-

Synthetic Optimization: Improving yields via catalyst screening (e.g., Lewis acids like FeCl₃).

-

Biological Profiling: In vitro assays to evaluate β-blocker or anti-inflammatory activity.

-

Crystallography: X-ray studies to resolve conformational preferences of the isopropyl group.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume